molecular formula C7H10O3 B098551 2-Oxocyclohexanecarboxylic acid CAS No. 18709-01-8

2-Oxocyclohexanecarboxylic acid

Cat. No.: B098551
CAS No.: 18709-01-8
M. Wt: 142.15 g/mol
InChI Key: POROIMOHDIEBBO-UHFFFAOYSA-N
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Description

2-Oxocyclohexanecarboxylic acid is an organic compound with the molecular formula C7H10O3 It is a cyclic keto acid, characterized by a cyclohexane ring with a ketone and a carboxylic acid functional group

Biochemical Analysis

Biochemical Properties

2-Oxocyclohexanecarboxylic acid plays a significant role in biochemical reactions, particularly in the metabolism of cyclic compounds. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes that this compound interacts with is 2-oxoglutarate dehydrogenase, which is involved in the tricarboxylic acid cycle. This interaction is crucial for the conversion of this compound into other metabolites. Additionally, this compound can act as a substrate for certain oxidoreductases, facilitating redox reactions within the cell .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key signaling molecules such as protein kinases and phosphatases. This modulation can lead to changes in gene expression and cellular metabolism. For instance, this compound can enhance the expression of genes involved in oxidative stress response, thereby protecting cells from oxidative damage. Moreover, it can alter the metabolic flux within cells, leading to changes in the levels of key metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their activity. For example, this compound can inhibit the activity of certain dehydrogenases, leading to a decrease in the production of specific metabolites. Additionally, it can activate certain transcription factors, resulting in changes in gene expression. These molecular interactions are crucial for the compound’s effects on cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. This degradation can lead to a decrease in its efficacy and changes in its effects on cellular function. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive responses in cells, such as increased expression of detoxifying enzymes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing metabolic activity and protecting against oxidative stress. At high doses, it can exhibit toxic effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where a certain dosage level leads to a significant change in the compound’s impact on cellular function .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized through the tricarboxylic acid cycle, where it is converted into other key metabolites. The compound also interacts with enzymes such as 2-oxoglutarate dehydrogenase and succinate dehydrogenase, which are crucial for its metabolism. These interactions can affect the overall metabolic flux within cells and influence the levels of various metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization within the cell. The distribution of this compound can affect its accumulation in specific tissues, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the mitochondria or the cytoplasm, where it exerts its effects. This localization is crucial for its activity, as it ensures that this compound interacts with the appropriate biomolecules and participates in relevant biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Oxocyclohexanecarboxylic acid can be synthesized through several methods. One common approach involves the oxidation of cyclohexanone using oxidizing agents such as potassium permanganate or chromium trioxide. Another method includes the reaction of cyclohexanone with carbon dioxide in the presence of a base to form the corresponding carboxylate, which is then acidified to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Oxocyclohexanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form dicarboxylic acids.

    Reduction: Reduction of the ketone group can yield cyclohexanecarboxylic acid.

    Substitution: The carboxylic acid group can participate in esterification reactions to form esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Esterification: Alcohols in the presence of acid catalysts such as sulfuric acid.

Major Products Formed:

Scientific Research Applications

2-Oxocyclohexanecarboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Oxocyclohexanecarboxylic acid is unique due to the presence of both a ketone and a carboxylic acid group on a cyclohexane ring. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and industrial applications .

Properties

IUPAC Name

2-oxocyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c8-6-4-2-1-3-5(6)7(9)10/h5H,1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POROIMOHDIEBBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70433083
Record name 2-oxocyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18709-01-8
Record name 2-oxocyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To ethyl 2-oxocyclohexanecarboxylate (3 g, 19.2 mmol) in H2O (10 mL), 5N NaOH (4.5 mL) was added. The reaction mixture was stirred at room temperature for 12 h. The reaction mixture was washed with EtOAc (3×20 mL), the aqueous layer was cooled to 0° C., acidified with conc. HCl (5 mL) (pH-2) to give the crude acid (2.46 g) which was used in the next step without purification.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
4.5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To ethyl 2-oxocyclohexanecarboxylate (2.0 g, 0.01 mmol), 5N NaOH (0.56 g, 0.014 mmol) dissolved in water (3.0 mL) was added at room temperature and stirred for 16 h. The reaction mixture was cooled to 0° C., conc. HCl (1.2 mL) was added and stirred for 45 min. to give 2-oxocyclohexanecarboxylic acid. In another setup, 2,3-dichloroaniline (1.8 g, 11.0 mmol), dissolved in H2O (10 mL) was cooled to 0° C., conc. HCl (6 mL) was added slowly and stirred for 20 min. NaNO2 (0.77 g, 11.0 mmol) in water (5.0 mL) was added and stirred at 0° C. for 30 min., filtered, the filtrate was cooled to 0° C. and 2-oxocyclohexanecarboxylic acid (prepared above) (1.6 g, 11.6 mmol) was added dropwise. The reaction mixture was warmed to room temperature and stirred for 30 min. during which time a yellow solid was precipitated. The solid was filtered and air dried to give the title compound as a yellow solid (1.7 g, 56%). 1H NMR (200 MHz, CDCl3, δ in ppm) 13.87 (bs, 1H), 7.65 (dd, J=8.4, 1.8 Hz, 1H), 7.26-7.04 (m, 2H), 2.77-2.71 (m, 2H), 2.61-2.54 (m, 2H), 1.91-1.85 (m, 4H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0.56 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
1.2 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Ethyl 2-oxocyclohexanecarboxylate (2 g, 11.7 mmol) was dissolved in water (2 mL), cooled to 0° C. and 5N aqueous .NaOH (5 mL) was added, cooled to room temperature and stirred for 12 h. The reaction mixture was cooled to 0° C., acidified with conc. (pH=2) and used in the next step without any purification.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a solution of 2,4,5-trichloroaniline (2.48 g, 12.6 mmol) in H2O (5 mL), cooled to 0° C., conc. HCl (7.5 mL) was added, and then stirred for 20 min. NaNO2 (0.87 g, 12.0 mmol) dissolved in water (5 mL), was added slowly and the reaction was continued at 0° C. for 1 h, filtered and the filtrate was used further. In another setup, ethyl 2-oxocyclohexanecarboxylate (2.0 g, 12.0 mmol) was added to 5N NaOH (0.56 g) and stirred for 16 h. The reaction mixture was cooled to 0° C., conc. HCl (1.2 mL) was added slowly, stirred for another 45 min. to obtain 2-oxocyclohexanecarboxylic acid which was added to the filtrate (prepared above) at 0° C. The resulting yellow solid precipitate was filtered, air dried to give the title compound (1.7 g, 44%) which was used in the next step without any spectroscopic analysis.
Quantity
2.48 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
7.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.87 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
2 g
Type
reactant
Reaction Step Four
Name
Quantity
0.56 g
Type
reactant
Reaction Step Four
Name
Quantity
1.2 mL
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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